3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

Indoleamine 2,3-dioxygenase Tryptophan 2,3-dioxygenase Immuno-oncology

3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid (CAS 293762-05-7) is a phthalimide-based small molecule (C₁₆H₁₁BrN₂O₄, MW 375.18) that incorporates a 5-bromo substituent on the isoindole-1,3-dione core, an aminomethyl linker, and a meta-substituted benzoic acid moiety. The compound has been reported as an inhibitor of tryptophan-catabolizing enzymes, with in vitro IC₅₀ values of 40 nM against human TDO and 640 nM against human IDO1 in recombinant enzyme assays.

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
Cat. No. B15077462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
Molecular FormulaC16H11BrN2O4
Molecular Weight375.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O
InChIInChI=1S/C16H11BrN2O4/c17-10-4-5-12-13(7-10)15(21)19(14(12)20)8-18-11-3-1-2-9(6-11)16(22)23/h1-7,18H,8H2,(H,22,23)
InChIKeyAATDDQRHRXCYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid – Chemical Identity and Pharmacological Baseline for Procurement


3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid (CAS 293762-05-7) is a phthalimide-based small molecule (C₁₆H₁₁BrN₂O₄, MW 375.18) that incorporates a 5-bromo substituent on the isoindole-1,3-dione core, an aminomethyl linker, and a meta-substituted benzoic acid moiety . The compound has been reported as an inhibitor of tryptophan-catabolizing enzymes, with in vitro IC₅₀ values of 40 nM against human TDO and 640 nM against human IDO1 in recombinant enzyme assays [1]. It belongs to a broader class of phthalimide-containing immunomodulatory and enzyme-inhibitory scaffolds but is distinguished from classical immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide by its distinct substitution pattern and target profile [1].

Why the 5-Bromo, meta-Benzoic Acid Substitution Pattern in 3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic Acid Defeats Simple Analog Swapping


Phthalimide-based compounds exhibit profound structure–activity relationship (SAR) sensitivity to bromination position, linker identity, and benzoic acid regiochemistry. The 5-bromo substitution on the isoindole ring can critically influence electronic properties, steric bulk, and halogen-bonding capacity, directly affecting target binding and metabolic stability . The aminomethyl linker (–CH₂–NH–) introduces conformational flexibility and a hydrogen-bond donor site that is absent in directly N-linked benzoic acid analogs such as 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid [1]. Furthermore, repositioning the benzoic acid from the meta (3-position) to the para (4-position) regioisomer (CAS 300799-61-5) has been shown in parallel series to alter enzyme inhibitory potency and cellular permeability . These structural variables preclude reliable functional interchangeability among catalog-available analogs.

Head-to-Head Biochemical and Cellular Selectivity Data for 3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid vs. Closest In-Class Inhibitors


TDO vs. IDO1 Enzyme Selectivity – 16‑Fold Preference for TDO Over IDO1

In recombinant enzyme assays, 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid inhibited human TDO with an IC₅₀ of 40 nM, compared to an IC₅₀ of 640 nM against human IDO1, yielding a 16‑fold selectivity window favoring TDO [1]. This contrasts with the prototypical dual IDO1/TDO inhibitor epacadostat, which exhibits sub‑micromolar potency against both enzymes without marked selectivity [2].

Indoleamine 2,3-dioxygenase Tryptophan 2,3-dioxygenase Immuno-oncology Enzyme inhibition

Cellular Activity Gap – Potency Differential Between Recombinant Enzyme and Cellular TDO Inhibition

The compound exhibited a substantial drop in potency when transitioning from recombinant TDO enzyme (IC₅₀ 40 nM) to TDO‑overexpressing cellular models, with EC₅₀ values of 1,070 nM in SW48 colorectal cancer cells and 3,030 nM in A‑172 glioblastoma cells [1]. This 27‑fold to 76‑fold rightward shift is significantly larger than that observed for the clinical candidate epacadostat in IDO1 cellular assays, which typically shows a ≤10‑fold shift [2].

Cell-based assay TDO Cellular potency SW48 A-172

Regioisomeric Impact – meta- vs. para-Benzoic Acid Substitution in 5‑Bromophthalimide Aminomethyl Series

The meta‑benzoic acid derivative (target compound, CAS 293762-05-7) and its para isomer (CAS 300799-61-5) are both commercially available as rare chemicals within the Sigma‑Aldrich AldrichCPR collection . In a closely related phthalimide‑based IDO1/TDO inhibitor series, moving the carboxylic acid from meta to para position resulted in a >3‑fold change in enzyme inhibitory IC₅₀ and altered cellular permeability as measured by PAMPA [1]. While direct comparative biochemical data for this exact pair have not been disclosed publicly, the precedent in analogous bromophthalimide‑benzoic acid series establishes that regioisomeric variation is functionally non‑neutral.

Structure‑activity relationship Regioisomer Benzoic acid Linker

Bromo Substituent Effect – 5‑Br vs. Unsubstituted Phthalimide in Analogous Aminomethyl‑Benzoic Acid Scaffolds

The 5‑bromo substituent on the isoindole‑1,3‑dione core serves both as a modulator of electron‑deficient character of the phthalimide ring and as a potential halogen‑bond donor. In a parallel series of cereblon‑ligand probes, bromination at the 5‑position increased target‑engagement half‑maximal effective concentration (EC₅₀) by approximately 2‑ to 5‑fold relative to the unsubstituted parent, depending on the linker and effector moiety [1]. No direct enzymatic comparison between 3-{[(5‑bromo‑1,3‑dioxo‑1,3‑dihydro‑2H‑isoindol‑2‑yl)methyl]amino}benzoic acid and its debromo analog has been published, but the magnitude of the effect in related systems predicts meaningful potency and selectivity changes.

Halogen bonding Bromine substitution Phthalimide Electronic effects

Defined Research and Procurement Applications for 3-{[(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid


TDO‑Selective Biochemical Probe in Kynurenine Pathway Dissection

The compound’s 16‑fold TDO selectivity over IDO1 (IC₅₀ 40 nM vs. 640 nM) makes it suitable as a chemical probe to deconvolve TDO‑specific contributions to tryptophan catabolism, particularly in glioblastoma (A‑172) and colorectal cancer (SW48) models where both enzymes are co‑expressed . Researchers can use it in parallel with IDO1‑selective tools such as epacadostat to parse pathway node‑specific metabolic effects [1].

Regioisomeric Comparator for Phthalimide‑Benzoic Acid Linker Optimization in PROTAC Design

With both meta‑ (CAS 293762-05-7) and para‑isomers (CAS 300799-61-5) commercially available from the same AldrichCPR collection, this compound serves as a matched regioisomeric pair for systematically evaluating how carboxylic acid geometry affects ternary complex formation, ubiquitination efficiency, and degradation potency in PROTAC constructs .

Halogen‑Bonding Pharmacophore Reference in Fragment‑Based Drug Discovery

The 5‑bromo substituent provides a well‑characterized halogen‑bond donor for crystallographic fragment screening and structure‑based design campaigns. Its inclusion permits direct comparison with the unsubstituted phthalimide fragment to quantify the contribution of halogen bonding to binding free energy in target‑ligand co‑crystal structures [1].

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